Imidazo[1,2-a]pyridine-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-5-12-4-2-1-3-7(12)10-6/h1-5H,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZQESDITRQWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine ring system, a nitrogen-bridged heterocyclic compound, is broadly recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation stems from its structural presence in numerous marketed drugs and its capacity to interact with a wide array of biological targets, leading to diverse pharmacological activities.[4][5] Marketed drugs containing this core include the sedative-hypnotic zolpidem, the anxiolytic alpidem, and the anti-ulcer agent zolimidine.[6][7][8] The synthetic accessibility and versatility of this scaffold have fueled extensive research, revealing its potential in treating a spectrum of diseases, including cancer, infectious diseases, inflammation, and neurodegenerative disorders.[3][6][9][10]
This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic effects of imidazo[1,2-a]pyridine derivatives. We will dissect the key signaling pathways and molecular targets modulated by these compounds, supported by experimental evidence, quantitative data, and validated protocols.
Part 1: Anticancer Mechanisms of Action
The anticancer effects of imidazo[1,2-a]pyridine derivatives are multifaceted, primarily stemming from their inhibitory action on critical molecular pathways involved in cell proliferation, survival, and metastasis.[7][11]
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.[9]
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and it is hyperactivated in many human cancers.[12][13] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα and/or as dual PI3K/mTOR inhibitors.[12][14]
For instance, compound 15a was identified as a potent PI3K/mTOR dual inhibitor, demonstrating significant antitumor activity both in vitro and in vivo.[12] Another series of derivatives yielded compound 12 , a potent and highly selective PI3Kα inhibitor with an IC50 value of 0.0028 µM.[14] These inhibitors typically function as ATP-competitive ligands, binding to the kinase domain and preventing the phosphorylation of downstream substrates like Akt.[13][15] The inhibition of this pathway ultimately leads to decreased cell proliferation and the induction of apoptosis.[13][16]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Imidazo[1,2-a]pyridines also target other kinases vital for cancer progression.
-
c-Met: This receptor tyrosine kinase is overexpressed in various tumors. Derivatives have been developed as potent c-Met inhibitors, with compound 22e showing an IC50 of 3.9 nM against the kinase and inhibiting downstream signaling.[17]
-
DYRK1A and CLK1: These kinases are involved in cell cycle regulation and splicing. Certain imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against both kinases in the micromolar range, highlighting their potential as multi-targeted agents.[9]
| Compound | Target Kinase | IC50 Value | Reference |
| 2g | PI3Kα | 1.8 nM | [14] |
| 12 | PI3Kα | 2.8 nM | [14] |
| 22e | c-Met | 3.9 nM | [17] |
| 4c | CLK1 | 0.7 µM | [9] |
| 4c | DYRK1A | 2.6 µM | [9] |
| 15a | PI3Kα | 1.9 nM | [12] |
| 15a | mTOR | 12.3 nM | [12] |
Table 1: Inhibitory activity of selected imidazo[1,2-a]pyridine derivatives against protein kinases.
Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[18] Imidazo[1,2-a]pyridine derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine-binding site.[6][19][20] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20][21]
Compound 5b , for example, exhibited potent antiproliferative activity against several cancer cell lines (IC50 of 60 nM in Jurkat cells) by inhibiting tubulin polymerization.[20][21] Molecular docking studies confirmed its binding to the colchicine site at the α/β-tubulin interface.[6][21] This mechanism offers an advantage as colchicine-site inhibitors are often not substrates for P-glycoprotein, a key mediator of multidrug resistance.[18]
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for assessing tubulin polymerization inhibition.
Modulation of Other Oncogenic Pathways
-
Wnt/β-catenin Signaling: Deregulation of this pathway is critical in many cancers, particularly colorectal cancer.[22] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, thus reducing cancer cell proliferation.[22]
-
STAT3/NF-κB Signaling: These transcription factors are key mediators of inflammation and cancer.[23] A novel derivative, MIA, was shown to suppress both NF-κB and STAT3 signaling pathways in breast and ovarian cancer cells, demonstrating potent anti-inflammatory and anticancer effects.[23][24]
-
Covalent Inhibition of KRAS G12C: The KRAS G12C mutation is a major cancer driver that was long considered "undruggable." Recently, imidazo[1,2-a]pyridine was used as a scaffold to develop covalent inhibitors that specifically target the mutant cysteine residue of KRAS G12C, representing a significant therapeutic advancement.[25]
Part 2: Antimicrobial Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives possess a broad spectrum of antimicrobial activity, including potent effects against bacteria, fungi, and mycobacteria.[1][4][8]
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious disease.[3] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of anti-TB agents.[8] Their primary mechanism of action is the inhibition of the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain, which disrupts cellular energy production.[6] This targeted action has shown efficacy against both drug-sensitive and multidrug-resistant TB strains.[3]
General Antibacterial and Antifungal Activity
The antibacterial activity of some derivatives is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[26] Structure-activity relationship (SAR) studies have shown that substituents on the phenyl ring at the C-2 position and at the C-7 position significantly influence antimicrobial potency.[26] Additionally, certain derivatives exhibit potent antifungal activity against resistant strains of Candida albicans.[27]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation: A two-fold serial dilution of the imidazo[1,2-a]pyridine compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria). Positive (microorganism only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Validation: The protocol is validated by running a standard antibiotic (e.g., ciprofloxacin for bacteria) in parallel to ensure the susceptibility of the test organism is within the expected range.
Part 3: Anti-inflammatory Mechanisms of Action
Chronic inflammation is a key driver of various diseases, including cancer and arthritis. Imidazo[1,2-a]pyridines have demonstrated significant anti-inflammatory properties through multiple mechanisms.[28][29]
Inhibition of Cyclooxygenase-2 (COX-2)
The COX-2 enzyme is a key mediator of inflammation and pain through the production of prostaglandins.[29] Imidazo[1,2-a]pyridine derivatives have been designed as selective COX-2 inhibitors. Molecular modeling studies show that the methylsulfonyl pharmacophore on these molecules inserts into the secondary pocket of the COX-2 active site, forming key hydrogen bonds with Arg-513 and His-90, which accounts for their selectivity and potency.[29]
Modulation of Inflammatory Signaling
As mentioned previously, derivatives like MIA exert anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways.[23][24] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2, thereby mitigating the inflammatory response.[23]
Part 4: Activity in Neurological Disorders
The imidazo[1,2-a]pyridine scaffold is also being explored for the treatment of complex neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][10][30]
The strategy often involves a multi-target-directed ligand approach, where a single molecule is designed to interact with several key targets involved in the disease pathology.[6] For Alzheimer's disease, derivatives have been developed that simultaneously inhibit cholinesterases (AChE/BuChE) and secretases (BACE1), enzymes involved in amyloid-beta plaque formation.[6] Other derivatives act as adenosine A1 receptor antagonists, which can modulate cognitive function.[30]
Conclusion
The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability allows for fine-tuning of its structure to achieve high potency and selectivity against a remarkable diversity of biological targets. The mechanisms of action are varied, ranging from the competitive inhibition of enzyme active sites (e.g., kinases, COX-2) and disruption of protein-protein interactions (e.g., tubulin polymerization) to the covalent modification of targets and modulation of complex signaling networks. As our understanding of disease biology deepens, the versatility of the imidazo[1,2-a]pyridine core will continue to be leveraged for the development of next-generation therapeutics.
References
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PMC. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar. [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
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Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]
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Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. PubMed. [Link]
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Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed. [Link]
-
Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. [Link]
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Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. Read by QxMD. [Link]
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Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. PubMed. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Systematic Reviews in Pharmacy. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]
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Imidazo[1,2-a]pyridine-based antitumor tubulin inhibitors. BioWorld. [Link]
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Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. ResearchGate. [Link]
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Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
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Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
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Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids. NIH. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal. [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
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The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Rasayan Journal. [Link]
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MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link]
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Technical Whitepaper: The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
Executive Summary
The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in modern drug discovery—a molecular framework capable of providing ligands for diverse biological targets. From the sedative-hypnotic success of Zolpidem (Ambien) to emerging oncology candidates targeting PI3K and CDK kinases, this bicyclic heterocycle offers a unique balance of structural rigidity, hydrogen-bond acceptance, and metabolic stability.
This technical guide synthesizes the current state of the art regarding the synthesis and bioactivity of imidazo[1,2-a]pyridines. It moves beyond basic textbook descriptions to provide actionable protocols, mechanistic insights into the Groebke-Blackburn-Bienaymé (GBB) reaction, and a critical analysis of C-H functionalization strategies.
Structural Significance & Pharmacophore Analysis[1][2][3]
The imidazo[1,2-a]pyridine nucleus is an aromatic, fused bicyclic system containing a bridgehead nitrogen. Its utility in medicinal chemistry stems from three physicochemical pillars:
-
Electronic Distribution: The system is electron-rich, particularly at the C3 position , making it highly susceptible to electrophilic aromatic substitution. This allows for facile late-stage functionalization.
-
Hydrogen Bonding: The N1 nitrogen serves as a critical hydrogen bond acceptor (pKa ~ 5.6 for the conjugate acid), often mimicking the purine ring of ATP in kinase inhibitors or interacting with the benzodiazepine binding site in GABA_A receptors.
-
Conformational Rigidity: The fused system restricts bond rotation, reducing the entropic penalty upon binding to protein targets.
Table 1: Comparative Physicochemical Properties
| Property | Imidazo[1,2-a]pyridine | Indole (Isostere) | Benzimidazole (Isostere) |
| H-Bond Donor | No (unless substituted) | Yes (NH) | Yes (NH) |
| H-Bond Acceptor | Yes (N1) | No | Yes (N3) |
| Lipophilicity (LogP) | ~1.2 | ~2.1 | ~1.3 |
| Dominant Reactivity | Electrophilic attack at C3 | Electrophilic attack at C3 | Nucleophilic substitution |
Synthetic Methodologies: From Classic to Catalytic
While the classic Chichibabin-like condensation (2-aminopyridine +
Workflow A: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is the gold standard for generating C3-amino substituted imidazo[1,2-a]pyridines. It is a three-component coupling of:
Mechanistic Insight
The reaction proceeds via a non-concerted sequence. The initial condensation of the amine and aldehyde forms a Schiff base (iminium ion). The isocyanide then undergoes a [4+1] cycloaddition-like attack on the iminium species, followed by a 1,3-hydride shift to aromatize the system. Lewis Acid catalysis (e.g., Sc(OTf)₃) is crucial here to activate the imine and facilitate the isocyanide insertion.
Experimental Protocol: Sc(OTf)₃-Catalyzed GBB Synthesis
This protocol is validated for library synthesis (1 mmol scale).
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
tert-Butyl isocyanide (1.1 equiv)
-
Scandium(III) triflate [Sc(OTf)₃] (5 mol%)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM) : MeOH (1:1)
Step-by-Step Procedure:
-
Activation: In a 10 mL microwave vial, dissolve the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in MeOH (3 mL). Add Sc(OTf)₃ (0.05 mmol).
-
Imine Formation: Stir at room temperature for 15 minutes. Checkpoint: Solution color often deepens as the imine forms.
-
Addition: Add the isocyanide (1.1 mmol) dropwise via syringe.
-
Reaction: Seal the vial and heat to 60°C (oil bath) or irradiate in a microwave reactor at 80°C for 20 minutes.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The product is typically more polar than the aldehyde but less polar than the amine.
-
Workup: Evaporate volatiles under reduced pressure.
-
Purification: The residue is often pure enough for filtration. If not, purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexane).
Workflow B: Regioselective C-H Functionalization
For derivatives lacking the C3-amino group, direct C-H functionalization is preferred over de novo synthesis.
-
C3-Arylation: Palladium-catalyzed (Suzuki-type) or Copper-catalyzed oxidative coupling.
-
C3-Sulfenylation: Iodine-mediated reaction with thiols (Metal-Free).
Experimental Protocol: Metal-Free C3-Sulfenylation
Green chemistry approach using Iodine as a mild oxidant.
Reagents:
-
Imidazo[1,2-a]pyridine scaffold (1.0 equiv)
-
Thiophenol derivative (1.2 equiv)
-
Iodine (I₂) (0.5 equiv)
-
DMSO (Solvent/Oxidant regeneration)
Procedure:
-
Mix scaffold (0.5 mmol), thiol (0.6 mmol), and I₂ (0.25 mmol) in DMSO (2 mL).
-
Stir at 100°C for 4-6 hours in an open vessel (air is the terminal oxidant).
-
Quench with sat. aq. Na₂S₂O₃ to remove residual iodine.
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
Bioactivity & Clinical Applications[2][3][4][5][6][7][8]
Neurology: The GABAergic Modulators
The most commercially successful application is in insomnia treatment. Zolpidem binds selectively to the
Oncology: Kinase Inhibition
Recent medicinal chemistry efforts have pivoted toward kinase inhibition. The N1-C2 vector of the scaffold mimics the adenine ring of ATP.
-
PI3K Inhibitors: Derivatives substituted at C3 with sulfonamides show potent PI3K
inhibition. -
Tubulin Polymerization: 2-Aryl-substituted derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells (MCF-7, HeLa).
Visualizations of Pathways and Mechanisms
Diagram 1: The Groebke-Blackburn-Bienaymé (GBB) Mechanism
This diagram illustrates the multicomponent assembly logic, highlighting the critical iminium intermediate.
Caption: The GBB reaction pathway involves the Lewis-acid activated formation of an iminium ion, followed by isocyanide insertion and irreversible aromatization.
Diagram 2: Bioactivity & SAR Landscape
A strategic map of how structural modifications translate to therapeutic indications.
Caption: Structure-Activity Relationship (SAR) map highlighting key substitution vectors for neurological, oncological, and infectious disease targets.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026.[6] Link
-
The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019.[7] Link
-
Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 2004. Link
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2012. Link
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2025. Link
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Methodological & Application
Synthesis of imidazo[1,2-a]pyridine-2-carbohydrazide from 2-aminopyridine
An Application Guide for the Synthesis of Imidazo[1,2-a]pyridine-2-carbohydrazide from 2-Aminopyridine
Foreword: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent) feature this heterocyclic system, highlighting its broad therapeutic utility.[2][3][4][5][6] The scaffold's value lies in its synthetic tractability and its ability to present substituents in a well-defined three-dimensional space, allowing for precise interaction with biological targets.[7] This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, a key intermediate for the construction of more complex, biologically active molecules.
Chapter 1: The Strategic Synthesis Pathway
The transformation of the simple, commercially available starting material, 2-aminopyridine, into the functionalized target molecule, this compound, is accomplished through a robust and efficient two-step sequence. This strategy is designed for scalability and high fidelity, minimizing complex purification steps.
-
Step I: Heterocycle Formation via Cyclocondensation. The core imidazo[1,2-a]pyridine ring system is constructed by reacting 2-aminopyridine with ethyl bromopyruvate. This classic reaction, a variation of the Tschitschibabin synthesis, rapidly and cleanly yields the key intermediate, ethyl imidazo[1,2-a]pyridine-2-carboxylate.[8][9]
-
Step II: Functional Group Interconversion via Hydrazinolysis. The ester functionality of the intermediate is then converted directly to the desired carbohydrazide through reaction with hydrazine hydrate. This is a standard and high-yielding nucleophilic acyl substitution.[10]
The entire experimental workflow is depicted below, providing a strategic overview from starting material to the final product.
Caption: Overall synthetic workflow from 2-aminopyridine to the target carbohydrazide.
Chapter 2: Protocol for Step I - Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
This procedure details the formation of the core heterocyclic structure. The reaction is a cyclocondensation that proceeds readily under reflux conditions.
Rationale and Mechanistic Insight
The formation of the imidazo[1,2-a]pyridine ring occurs via a well-established mechanism.[11][12]
-
Nucleophilic Attack (SN2 Alkylation): The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of 2-aminopyridine on the electrophilic α-carbon of ethyl bromopyruvate. This nitrogen is more nucleophilic than the exocyclic amino group, a key factor driving the regioselectivity of this initial step.[12]
-
Intramolecular Cyclization: The resulting pyridinium salt intermediate undergoes an intramolecular condensation. The exocyclic amino group attacks the carbonyl carbon of the pyruvate moiety.
-
Dehydration & Aromatization: The cyclic intermediate readily loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: Mechanism for the formation of the imidazo[1,2-a]pyridine core.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Amount | Role |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 0.10 | 9.41 g | Starting Material |
| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | 0.11 | 13.3 mL | Electrophile |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 200 mL | Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~10 g | Neutralizing Agent |
Safety Precaution: Ethyl bromopyruvate is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Step-by-Step Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (9.41 g, 0.10 mol) and absolute ethanol (200 mL). Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Add ethyl bromopyruvate (13.3 mL, 0.11 mol, 1.1 equivalents) to the solution dropwise over 5 minutes at room temperature. The solution may turn yellow or orange upon addition.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases (pH ~7-8).
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) followed by a small amount of cold ethanol (20 mL).
-
Purification: The crude product is often of high purity. For further purification, it can be recrystallized from ethanol. Dry the purified solid in a vacuum oven.
-
Yield & Characterization: Expected yield is 75-85%. The product, ethyl imidazo[1,2-a]pyridine-2-carboxylate, should be a white to off-white crystalline solid.
Chapter 3: Protocol for Step II - Synthesis of this compound
This final step converts the stable ester intermediate into the more reactive carbohydrazide, a versatile precursor for further derivatization.
Rationale and Mechanistic Insight
Hydrazinolysis is a nucleophilic acyl substitution reaction. Hydrazine is a potent alpha-effect nucleophile, making it highly reactive towards the ester carbonyl.
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the ethoxide as a leaving group. A proton transfer then yields the stable carbohydrazide and ethanol as a byproduct. The use of excess hydrazine ensures the reaction goes to completion.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. benthamscience.com [benthamscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. library.atmiya.net:8080 [library.atmiya.net:8080]
- 11. researchgate.net [researchgate.net]
- 12. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Novel Schiff Bases from Imidazo[1,2-a]pyridine-2-carbohydrazide: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis and characterization of novel Schiff bases derived from imidazo[1,2-a]pyridine-2-carbohydrazide. This class of compounds is of significant interest to the medicinal chemistry and drug development communities due to the versatile biological activities associated with the imidazo[1,2-a]pyridine scaffold. This guide is intended for researchers and scientists with a background in organic synthesis.
The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic system, forming the core of several commercially available drugs. Its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, antifungal, and anticancer activities. The incorporation of a hydrazone linkage (-NH-N=CH-) through the formation of Schiff bases from a carbohydrazide precursor can further enhance or modulate these biological effects, making this a fertile area for the discovery of new therapeutic agents.
This guide will detail the multi-step synthesis of the key precursor, this compound, followed by a robust protocol for its condensation with various aromatic aldehydes to yield the target Schiff bases. We will also cover the essential analytical techniques for the structural elucidation and purity assessment of the synthesized compounds.
I. Synthesis of the Precursor: this compound
The journey to the target Schiff bases begins with the preparation of the key intermediate, this compound. This is typically achieved in a two-step sequence starting from the readily available 2-aminopyridine.
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
The first step involves the cyclization of 2-aminopyridine with an appropriate three-carbon building block to construct the imidazo[1,2-a]pyridine core. A common and effective method is the reaction with ethyl 3-bromo-2-oxopropanoate.
Protocol:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add ethyl 3-bromo-2-oxopropanoate (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl imidazo[1,2-a]pyridine-2-carboxylate.
Causality: The nucleophilic nitrogen of the pyridine ring in 2-aminopyridine attacks the electrophilic carbon bearing the bromine atom in ethyl 3-bromo-2-oxopropanoate, followed by an intramolecular cyclization and dehydration to form the stable aromatic imidazo[1,2-a]pyridine ring system. Ethanol serves as a suitable polar protic solvent for this condensation reaction.
Step 2: Synthesis of this compound
The ethyl ester is then converted to the corresponding carbohydrazide by treatment with hydrazine hydrate.
Protocol:
-
Suspend ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (typically 5-10 eq).
-
Reflux the mixture for 12-24 hours. The reaction progress should be monitored by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature. The carbohydrazide product will precipitate.
-
Collect the white solid by filtration, wash with cold ethanol, and dry to obtain this compound (5) in good yield.[1]
Causality: Hydrazine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the more stable carbohydrazide. The large excess of hydrazine hydrate drives the reaction to completion. The 1H NMR spectrum of the product will characteristically show two new singlet peaks, one around 9.5 ppm for the -NH- proton and another around 4.5 ppm for the -NH2 protons of the hydrazine group.[1]
II. Synthesis of Imidazo[1,2-a]pyridine-based Schiff Bases (Aryl Hydrazones)
The core of this application note is the condensation reaction between this compound and a variety of aromatic aldehydes to form the corresponding Schiff bases. This reaction is a classic example of nucleophilic addition-elimination at a carbonyl group.
General Protocol for Schiff Base Synthesis
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol in a round-bottom flask.[1]
-
To this solution, add the desired aromatic aldehyde (1.0 mmol).[1]
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for an extended period, typically 12-24 hours.[1] The reaction should be monitored by TLC (e.g., using a mobile phase of chloroform:methanol 95:5) to track the consumption of the starting materials.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.[1] The Schiff base product will often precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified Schiff base under vacuum.
Causality: The reaction proceeds via the nucleophilic attack of the terminal amino group of the carbohydrazide on the electrophilic carbonyl carbon of the aldehyde. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack. The subsequent elimination of a water molecule from the intermediate carbinolamine yields the stable imine (Schiff base) product. The reaction is typically carried out under reflux to provide the necessary activation energy for the dehydration step.
Experimental Workflow Diagram
Caption: Multi-step synthesis of imidazo[1,2-a]pyridine Schiff bases.
References
-
Zahra P, Faranak F, et al. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. 2023. Available from: [Link]
-
Stilinović V, et al. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. 2020. Available from: [Link]
-
Stilinović V, et al. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. 2020. Available from: [Link]
-
Reddy, C. S., et al. Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. Academia.edu. Available from: [Link]
-
Lim, Y. Z., et al. Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. Bendola Publishing. Available from: [Link]
-
Al-Amiery, A. A., et al. Preparation of Schiff bases of hydrazide prepared from carboxymethyl-Chitosan. AIP Publishing. 2023. Available from: [Link]
-
Mohamed, O. What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? ResearchGate. 2023. Available from: [Link]
-
A new, efficient synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. Available from: [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. 2024. Available from: [Link]
-
An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. PMC. 2019. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available from: [Link]
-
Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes with some divalent metal (II) ions. Arabian Journal of Chemistry. 2020. Available from: [Link]
-
Different Schiff Bases—Structure, Importance and Classification. MDPI. 2022. Available from: [Link]
- An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ... RSC Publishing. 2019. Available from: https://pubs.rsc.org/en/content/articlehtml/2019/ra/c8ra10471d
-
The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction of 3-Hydrazone-1,3- Dihydro-Indole-2-One with 2- Pyridine Carboxaldehyde. Iraqi Journal of Science. 2025. Available from: [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. 2024. Available from: [Link]
-
Synthesis, Characterization and Biological Activities of Hydrazone Schiff Base and its Novel Metals Complexes. ResearchGate. 2025. Available from: [Link]
Sources
Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-3-carbohydrazides
The following Application Note is designed for researchers in medicinal chemistry and drug discovery. It details a high-efficiency, microwave-assisted protocol for synthesizing imidazo[1,2-a]pyridine-3-carbohydrazides—a privileged scaffold with potent antimycobacterial and anticancer profiles.
High-Speed Protocol for Medicinal Chemistry Library Generation
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance, serving as the core for blockbuster drugs like Zolpidem (Ambien) and emerging anti-tubercular agents.[1] However, conventional thermal synthesis of its hydrazide derivatives—critical intermediates for Schiff base functionalization—often requires reflux times exceeding 12–24 hours with variable yields.[1]
This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total reaction time from days to under 30 minutes. By utilizing dielectric heating, this protocol achieves rapid condensation and hydrazinolysis, improving yield profiles and purity while minimizing solvent waste.[1]
Mechanistic Workflow & Pathway
The synthesis proceeds in two distinct microwave-accelerated stages:
-
Cyclocondensation: Formation of the bicyclic core via the reaction of 2-aminopyridine with a
-keto ester. -
Nucleophilic Acyl Substitution (Hydrazinolysis): Rapid conversion of the ester to the hydrazide using hydrazine hydrate.[1]
Experimental Workflow Diagram
Figure 1: Two-step microwave-assisted synthetic pathway for imidazo[1,2-a]pyridine-3-carbohydrazides.
Experimental Protocols
Part A: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
This step utilizes the dipolar nature of the reagents to absorb microwave energy efficiently, driving the cyclization without the need for harsh Lewis acids often required in conventional heating.
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Ethyl 2-chloroacetoacetate (1.1 equiv)
-
Ethanol (Absolute) or Solvent-free (Neat)[1]
Protocol:
-
Preparation: In a 10 mL microwave process vial, dissolve 2-aminopyridine (e.g., 2 mmol) in 2 mL of ethanol. Add Ethyl 2-chloroacetoacetate (2.2 mmol) dropwise.
-
Irradiation: Cap the vial and place it in the microwave reactor.
-
Temperature: 100°C (Dynamic mode)
-
Hold Time: 10–15 minutes
-
Stirring: High
-
Pressure Limit: 250 psi[1]
-
-
Work-up:
-
Allow the vial to cool to 50°C.
-
If solvent-free, add 5 mL cold ethanol to the residue.[1]
-
Basify the solution slightly with NaHCO₃ (sat.[1] aq.) to neutralize HCl formed during cyclization.
-
Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Recrystallize from ethanol/ether or use flash chromatography (Hexane:EtOAc 7:3).[1]
-
-
Validation: Monitor disappearance of the starting amine by TLC. Product should show a distinct ester carbonyl peak in IR (~1680-1700 cm⁻¹).
Part B: Microwave-Assisted Hydrazinolysis (Ester Hydrazide)
Conventional hydrazinolysis is kinetically slow due to the reversibility of the attack. Microwave irradiation overcomes this activation barrier, driving the equilibrium toward the hydrazide in minutes.[1]
Reagents:
-
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (from Part A)[1]
-
Hydrazine Hydrate (99%, 5–10 equiv)[1]
Protocol:
-
Preparation: Dissolve the ester (1 mmol) in Ethanol (3 mL) in a microwave vial.
-
Addition: Add Hydrazine Hydrate (5–10 mmol) carefully.
-
Safety Note: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.
-
-
Irradiation:
-
Temperature: 85–100°C[1]
-
Hold Time: 5–8 minutes
-
Power: Max 150W (to prevent pressure spikes from N₂H₄ vapors)
-
-
Work-up:
Characterization & Data Analysis
To validate the transformation, compare the spectral signatures of the Ester (Intermediate) and the Hydrazide (Product).[1]
| Feature | Ester (Precursor) | Hydrazide (Target) | Mechanism of Change |
| IR Spectrum | Strong C=O stretch ~1690 cm⁻¹ | C=O shift to ~1650 cm⁻¹ (Amide I) | Formation of hydrazide amide bond lowers bond order. |
| IR Spectrum | No NH stretches | Doublet/Multiplet ~3200–3350 cm⁻¹ | Appearance of -NH and -NH₂ groups. |
| ¹H NMR | Quartet (~4.3 ppm) & Triplet (~1.3 ppm) | Disappeared | Loss of O-Ethyl group (-OCH₂CH₃). |
| ¹H NMR | None | Broad singlet ~9.0–9.5 ppm (NH) | Amide proton.[1] |
| ¹H NMR | None | Broad singlet ~4.5 ppm (NH₂) | Terminal amine protons (D₂O exchangeable).[1] |
Biological Applications & Significance[1][6][7][8][9][10]
The synthesized hydrazides are versatile precursors for Schiff bases (via reaction with aldehydes), which have demonstrated significant biological activity in recent studies.[1]
| Therapeutic Area | Target / Mechanism | Key Findings | Ref |
| Antimycobacterial | M. tuberculosis & M. avium | Imidazo[1,2-a]pyridine-3-carboxamides show low-micromolar MICs, comparable to Isoniazid. | [1, 5] |
| Anticancer | MCF-7, HT-29 Cell Lines | Derivatives exhibit IC50 values < 5 µM; induce apoptosis via caspase activation. | [2, 3] |
| Anti-inflammatory | COX-2 Inhibition | High selectivity for COX-2 over COX-1, reducing gastric side effects common in NSAIDs. | [4] |
Expert Insight: Why Microwave?
In the context of hydrazide synthesis, the "thermal effect" of microwaves is critical.[1] Ethanol (solvent) and hydrazine are both polar, coupling efficiently with the oscillating electric field.[1] This creates localized superheating ("hot spots") at the molecular level, accelerating the nucleophilic attack of hydrazine on the carbonyl carbon, a step that is otherwise rate-limiting in bulk thermal heating.[1]
References
-
Imidazo[1,2-a]pyridine-3-carboxamides are active antimicrobial agents against Mycobacterium avium infection in vivo. Source:[6] PubMed (NIH) URL:[1][Link]1]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Source: BMC Chemistry URL:[1][Link]1]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega URL:[1][Link]1]
-
Microwave-assisted copper(I) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors. Source: New Journal of Chemistry (RSC) URL:[1][Link]1]
-
Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. Source: PLOS ONE URL:[1][7][Link]1]
-
Microwave-assisted single-step synthesis of acid hydrazides. Source: Journal of Applied Pharmaceutical Research URL:[Link]1]
Sources
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model | PLOS One [journals.plos.org]
Advanced Synthesis of Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé (GBB) Reaction
Application Note & Protocol Guide
Executive Summary
The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier multicomponent reaction (MCR) for the one-pot synthesis of fused imidazole heterocycles, specifically imidazo[1,2-a]pyridines . This scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs such as Zolpidem (Ambien), Alpidem , and various anti-cancer agents.
Unlike traditional methods (e.g., condensation of 2-aminopyridines with
Mechanistic Insight & Pathway Analysis[1]
Understanding the mechanism is critical for troubleshooting low yields or side reactions (such as isocyanide polymerization). The reaction involves the condensation of an aldehyde , a 2-aminopyridine (or amidine analog), and an isocyanide .[1][2][3][4]
The Reaction Pathway
The generally accepted mechanism proceeds via a non-concerted sequence:
-
Schiff Base Formation: The amine and aldehyde condense to form an imine (Schiff base).
-
Activation: An acid catalyst (Brønsted or Lewis) activates the imine nitrogen.[5]
-
Isocyanide Insertion: The isocyanide undergoes a [4+1] cycloaddition-like attack on the activated imine.[5]
-
Rearrangement: An intramolecular nucleophilic attack followed by a 1,3-proton shift (tautomerization) yields the aromatic product.
Mechanistic Diagram
The following diagram illustrates the convergence of reagents and the critical transition states.
Figure 1: Step-wise mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction showing the convergence of the three components.[5]
Experimental Optimization Strategy
Success in GBB synthesis depends on balancing the reactivity of the three components.
Catalyst Selection
| Catalyst Class | Examples | Pros | Cons | Recommended For |
| Lewis Acids | High yields, mild conditions, compatible with acid-sensitive groups. | Expensive, requires workup to remove metal. | Standard Library Synthesis | |
| Brønsted Acids | Acetic Acid, | Cheap, readily available. | Can cause isocyanide polymerization; lower yields with electron-poor amines. | Large Scale / Industrial |
| Heterogeneous | Montmorillonite K-10, Zeolites | Recyclable, green. | Slower kinetics, mass transfer limitations. | Green Chemistry |
Solvent Effects
-
Methanol (MeOH): The "gold standard." Protic polar solvents stabilize the ionic intermediates and facilitate proton transfer steps.
-
Dichloromethane (DCM): Useful for non-polar substrates but often requires stronger Lewis acids.
-
PEG-400: Excellent for microwave-assisted green synthesis.[6]
Validated Protocols
Protocol A: The "Gold Standard" Lewis Acid Method
Best for: High-throughput library generation and complex substrates.
Reagents:
-
2-Aminopyridine derivative (1.0 equiv)[2]
-
Aldehyde (1.0 - 1.2 equiv)
-
Isocyanide (1.0 - 1.2 equiv)
-
Scandium(III) triflate [
] (5 mol%)[7] -
Methanol (MeOH) [0.2 M concentration]
Procedure:
-
Imine Formation: In a 10 mL vial equipped with a magnetic stir bar, dissolve the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (5 mL). Stir at room temperature for 10–20 minutes.
-
Checkpoint: Solution often changes color (yellowing) indicating imine formation.
-
-
Catalyst Addition: Add
(25 mg, 0.05 mmol). -
Isocyanide Addition: Add the isocyanide (1.0 mmol) in one portion.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Note: For sluggish substrates (electron-poor aldehydes), heat to 50°C.
-
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Redissolve residue in DCM, wash with water and brine. Dry over
. Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Protocol B: Green Microwave-Assisted Synthesis
Best for: Rapid optimization and eco-friendly synthesis.
Reagents:
-
Reagents as above.
-
Catalyst: Acetic Acid (10 mol%) or Catalyst-free (if using Ethanol/PEG).
-
Solvent: Ethanol (EtOH) or PEG-400.
Procedure:
-
Loading: Combine amine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.1 mmol) in a microwave-safe vial (2–5 mL).
-
Solvent: Add EtOH (2 mL) and Acetic Acid (1 drop).
-
Irradiation: Seal the vial. Irradiate at 100–120°C for 10–20 minutes (Power: Dynamic, Max 150W).
-
Isolation:
-
If Product Precipitates: Cool to 0°C and filter.
-
If Soluble: Evaporate EtOH and recrystallize or chromatograph.
-
Workflow Visualization
The following diagram outlines the operational workflow for Protocol A, ensuring Quality Control (QC) at key stages.
Figure 2: Operational workflow for Sc(OTf)3-catalyzed GBB synthesis with integrated QC checkpoints.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| No Reaction / SM Recovery | Imine formation failed. | Verify imine formation by |
| Isocyanide Polymerization | Acid concentration too high or isocyanide added too fast. | Reduce acid load. Add isocyanide slowly via syringe pump. Use Lewis acid ( |
| Low Yield (Electron-Poor Amine) | Nucleophilicity of amine is too low. | Switch solvent to TFE (Trifluoroethanol) or use microwave heating (120°C). |
| Side Product: Amide | Hydrolysis of Nitrilium intermediate (Ugi-like pathway). | Ensure anhydrous solvents. Avoid adding water until workup. |
| Sticky/Tar Residue | Polymerization or decomposition. | Purify via precipitation if possible. Use alumina plug filtration before column. |
References
-
Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrazines by a Three-Component Condensation." Synlett.
-
Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters.
-
Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition.
-
Boltjes, A., & Dömling, A. (2019).[5][7][8] "The Groebke‐Blackburn‐Bienaymé Reaction."[9][1][2][3][4][5][7][8][10][11][12] European Journal of Organic Chemistry.[5]
-
Perumal, P. T., et al. (2014). "Green chemistry approach for the synthesis of imidazo[1,2-a]pyridines." Green Chemistry.
Sources
- 1. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pure.rug.nl [pure.rug.nl]
- 8. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving aqueous solubility of imidazo[1,2-a]pyridine derivatives
Technical Support Center: Imidazo[1,2-a]pyridine Solubility Optimization
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Aqueous Solubility & Bioavailability Reference ID: IP-SOL-2026
Welcome to the Technical Support Center
You are likely here because your lead imidazo[1,2-a]pyridine compound—despite showing promising potency against kinase or GPCR targets—is failing in formulation. It likely presents as a "brick dust" solid (high melting point, low solubility) or precipitates immediately upon dilution in biological media.
This guide moves beyond generic advice. We treat solubility not just as a physical property, but as a function of Lattice Energy (solid-state interactions) and Solvation Energy (interaction with water).
Module 1: Structural Modification (The Medicinal Chemistry Approach)
The Issue: The imidazo[1,2-a]pyridine core is planar and aromatic. Without intervention, these molecules stack efficiently (π-π stacking), leading to high crystal lattice energy that water cannot overcome.
Technical Insight: The pKa of the N1 nitrogen in the parent imidazo[1,2-a]pyridine is approximately 6.8 . This is significantly more basic than pyridine (pKa ~5.2) due to the electron-donating effect of the fused imidazole ring. We can exploit this basicity, but first, we must disrupt the crystal packing.
Protocol: The "Disrupt & Solubilize" Workflow
-
C3-Functionalization (The "Handle" Strategy):
-
Why: The C3 position is electronically active and tolerates substitution well without always killing biological activity.
-
Action: Introduce sp3-rich, polar solubilizing groups via a Mannich reaction or Vilsmeier-Haack formylation followed by reductive amination.
-
Recommended Motifs: Morpholine, N-methylpiperazine, or 3,3-difluoropyrrolidine. These reduce Planarity (increasing entropy of dissolution) and introduce Hydrogen Bond Acceptors (HBA).
-
-
LogP Management:
-
Target: Maintain cLogP < 3.5.
-
Tactic: If your C6 or C8 substituents are halogens (Cl, Br), swap them for nitrile (CN) or cyclopropyl groups to lower lipophilicity while maintaining metabolic stability.
-
Visualization: SAR Decision Logic
Figure 1: Decision tree for structural modification based on physical properties.
Module 2: Salt Selection (The Solid State Approach)
The Issue: Free bases often have poor dissolution rates.
The Solution: Since the N1-nitrogen has a pKa ~6.8, we need a counterion with a pKa at least 2 units lower (pKa < 4.8) to ensure stable salt formation (The
Standard Operating Procedure (SOP) for Salt Screening:
-
Primary Screen (Strong Acids):
-
Hydrochloric Acid (HCl): The default choice.
-
Risk:[1] Imidazo[1,2-a]pyridine HCl salts can be hygroscopic (absorb water), leading to deliquescence.
-
-
Methanesulfonic Acid (Mesylate): Often yields higher melting, non-hygroscopic salts compared to HCl for this scaffold.
-
-
Secondary Screen (Organic Acids):
-
L-Tartaric Acid: (See Zolpidem Tartrate). Excellent for forming stable, crystalline salts with moderate solubility.
-
Fumaric Acid: Useful if the basicity is slightly lower due to electron-withdrawing groups on the pyridine ring.
-
Comparative Data: Counterion Performance
| Counterion | Acid pKa | Solubility Impact | Hygroscopicity Risk | Recommended For |
| Chloride (HCl) | -7.0 | High | High | Initial animal PK studies |
| Mesylate | -1.9 | High | Moderate | Scale-up candidates |
| Tartrate | 2.98 | Moderate | Low | Clinical Formulation |
| Fumarate | 3.03 | Low-Moderate | Low | Long-term stability |
Module 3: Formulation Engineering (The Delivery Approach)
If chemistry and salt formation fail, we move to formulation.
Strategy A: Cyclodextrin Complexation
Imidazo[1,2-a]pyridines fit well into the cavity of
-
Protocol: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Method: Dissolve drug in a small amount of DMSO or Ethanol, add to 20-40% w/v HP-
-CD in water, stir for 24h, then lyophilize. -
Expectation: 10-50x increase in apparent solubility.
Strategy B: Amorphous Solid Dispersions (ASD) Prevent the crystal lattice from forming by trapping the drug in a polymer matrix.[2]
-
Polymers: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64.
-
Solvent System: Dichloromethane : Methanol (1:[3]1) is the standard solvent for spray drying this scaffold.
Visualization: ASD Manufacturing Workflow
Figure 2: Spray-drying process for creating Amorphous Solid Dispersions.
Troubleshooting & FAQs
Q1: My HCl salt turned into a sticky oil after 2 days on the bench. What happened? A: You are experiencing deliquescence . The crystal lattice energy of the HCl salt was too low, and the high hydration energy of the chloride ion pulled moisture from the air.
-
Fix: Switch to a Tartrate or Phosphate salt. These counterions have higher lattice energies and are less prone to moisture uptake.
Q2: My compound dissolves in DMSO but crashes out immediately when added to the assay buffer. A: This is the "Crash-Out" effect. Your compound is likely a "Grease Ball" (LogP > 4).
-
Fix: Do not use pure DMSO. Pre-formulate your stock solution in PEG400:Water (70:30) or use a cosolvent system with 10% Solutol HS 15 .
Q3: Can I use salt formation if I have a nitro group at the C3 position? A: Proceed with caution. A C3-nitro group is strongly electron-withdrawing. It pulls electron density away from the N1 nitrogen, potentially dropping the pKa below 4.0.
-
Test: Measure the pKa first. If pKa < 4, salts will likely dissociate in water (hydrolysis), behaving exactly like the free base. In this case, use Amorphous Solid Dispersion instead.
References
-
Goel, R. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link
-
Lozano-Delgado, L. et al. (2025). Distinct 2-phenyl-imidazo[1,2-a]pyridine derivatives drive ER degradation...[4]. bioRxiv. Link
-
Dhas, A. et al. (2021).[1] Synthesis of Imidazo[1,2-a]Pyridine Derivatives Using Copper Silicate.... Letters in Applied NanoBioScience. Link
-
Baghel, U.S. et al. (2020). Amorphous Solid Dispersions: An update for preparation.... International Journal of Pharmaceutics.[5] Link
-
Mura, P. (2020). Advantages of the use of cyclodextrins in drug delivery. Journal of Drug Delivery Science and Technology. Link
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. cellets.com [cellets.com]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Hydrazide Formation from Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyridine-2-carbohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the conversion of ethyl imidazo[1,2-a]pyridine-2-carboxylate using hydrazine hydrate. Our goal is to equip you with the necessary insights to optimize your reaction, overcome common challenges, and ensure high-purity product isolation.
Introduction: The Hydrazinolysis Reaction
The conversion of an ester, such as ethyl imidazo[1,2-a]pyridine-2-carboxylate, to its corresponding hydrazide is a classic and fundamental transformation in medicinal chemistry. This reaction, known as hydrazinolysis, proceeds via a nucleophilic acyl substitution mechanism. Hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired carbohydrazide. This hydrazide is a crucial intermediate for synthesizing a wide array of bioactive molecules, including hydrazones and various heterocyclic systems.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a reliable, standard protocol for this hydrazide formation?
A standard and effective procedure involves reacting the ethyl ester with an excess of hydrazine hydrate in an alcoholic solvent under reflux.[3][4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution. The large excess helps drive the reaction to completion.[5]
-
Heating: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 3-8 hours.[3][5]
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting ester. The reaction is complete when the ester spot is no longer visible.[5]
-
Work-up & Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (approx. 10 times the volume of the reaction solvent).[3] The product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash it with cold water, and dry it to obtain the crude hydrazide.[3] Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.[1]
Q2: Why is an excess of hydrazine hydrate necessary?
Hydrazinolysis is an equilibrium process. Using a large excess of hydrazine hydrate shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle. This ensures a more complete conversion of the starting ester, maximizing the yield of the desired hydrazide.[5]
Q3: Which solvents are optimal for this reaction and why?
Alcohols such as ethanol and methanol are the most commonly used solvents.[1][5] The choice is based on several factors:
-
Solubility: They effectively dissolve both the starting ester and hydrazine hydrate, creating a homogeneous reaction mixture.[1]
-
Boiling Point: Their boiling points are suitable for reflux conditions, allowing the reaction to proceed at an efficient rate without requiring excessively high temperatures that could degrade the product.
-
Inertness: They are chemically inert to the reaction conditions.
Q4: How do I properly monitor the reaction with TLC?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5]
-
Stationary Phase: Use silica gel plates.
-
Mobile Phase: A good starting eluent system is a mixture of a moderately polar and a non-polar solvent, such as Chloroform:Methanol (90:10) or Ethyl Acetate:Hexane.[3]
-
Visualization: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Visualize the spots under UV light. The disappearance of the higher Rf ester spot and the appearance of a new, lower Rf hydrazide spot indicates reaction progress.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a logical, problem-cause-solution format.
| Problem | Probable Cause | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Incomplete Reaction: The equilibrium was not sufficiently pushed towards the products. | - Increase Reaction Time: Continue refluxing and monitor by TLC until the starting ester is consumed.[5]- Increase Hydrazine Excess: Add more hydrazine hydrate (up to 10-20 equivalents) to shift the equilibrium.[5]- Verify Temperature: Ensure the mixture is actively refluxing. |
| 2. Poor Reagent Quality: Water in the hydrazine hydrate or solvent can hinder the reaction. | - Use Anhydrous Reagents: Employ anhydrous hydrazine hydrate and a dry, high-purity solvent like absolute ethanol.[5] | |
| 3. Degradation of Material: The imidazo[1,2-a]pyridine core or the product may be sensitive to prolonged heating. | - Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 50-60°C) for a longer duration.[5] | |
| Impure Product (Multiple Spots on TLC) | 1. Unreacted Starting Material: The reaction did not go to completion. | - Push the Reaction: See solutions for "Incomplete Reaction" above. Purification via recrystallization or chromatography will be necessary to separate the product from the starting material.[5] |
| 2. Side Reactions: Although less common with esters, side reactions can occur, leading to byproducts. | - Optimize Temperature: Lowering the reaction temperature may reduce the formation of thermal byproducts.[5]- Purify Thoroughly: Use column chromatography for purification. A common eluent system is ethyl acetate/methanol or chloroform/methanol.[3] | |
| 3. Impure Starting Ester: Impurities in the initial ethyl ester will carry through the reaction. | - Purify Starting Material: Ensure the ethyl imidazo[1,2-a]pyridine-2-carboxylate is pure before starting the hydrazinolysis. Recrystallization or column chromatography may be required.[5] | |
| Difficult Product Isolation | 1. Product is Soluble: The hydrazide does not precipitate upon addition to water, possibly due to its polarity or the presence of impurities.[6] | - Evaporate and Triturate: If the product is not water-soluble, remove the solvent and excess hydrazine under reduced pressure. Add a non-polar solvent (like diethyl ether or hexanes) to the residue and stir vigorously (triturate) to induce precipitation/solidification.[5][6]- Extraction: If the product is insoluble in water, extract the aqueous mixture with an organic solvent like ethyl acetate or chloroform. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to obtain the product.[1] |
| 2. Oily or Gummy Product: The crude product is not a solid, often due to residual solvent or impurities. | - Recrystallization: Dissolve the oily product in a minimal amount of a hot solvent (e.g., methanol) and allow it to cool slowly. If it oils out, try adding a non-polar "anti-solvent" dropwise to the solution until it becomes cloudy, then cool.[1]- Column Chromatography: This is the most effective method for purifying non-crystalline products.[1][3] |
Optimized Workflow Diagram
References
- ResearchGate. (n.d.). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).
-
Al-Ostath, A., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 17(1), 123. [Link]
- ResearchGate. (2018). Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives.
- BenchChem. (2025). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
- ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation.
- Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides.
- ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine....
-
Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Saudi Pharmaceutical Journal, 30(4), 434-443. [Link]
- ResearchGate. (2014). Is there any other possible way to synthesize hydrazide using ester and hydrazine hydrate reflux with ethanol then pouring on ice water?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in Carbohydrazide Condensation
Welcome to the technical support center for carbohydrazide condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the synthesis of carbohydrazones and related derivatives. Drawing upon established chemical principles and field-proven insights, this document provides in-depth solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of carbohydrazide condensation in our field?
Carbohydrazide is a highly reactive, symmetrical molecule with two hydrazine moieties, making it a versatile building block in medicinal chemistry and drug development.[1][2] Its condensation with aldehydes and ketones is a fundamental method for synthesizing a wide array of derivatives, including hydrazones and heterocyclic compounds, which are investigated for their potential biological activities, such as antimicrobial and anticancer properties.[3][4][5]
Q2: What are the most common side reactions to anticipate?
The most prevalent side reactions include the formation of a mixture of mono- and bis-substituted products, unintended cyclization with dicarbonyl compounds, hydrolysis of the desired hydrazone product, and thermal decomposition of the carbohydrazide starting material.[6][7][8] Each of these is addressable through careful control of reaction conditions.
Q3: How stable is carbohydrazide in solution and at elevated temperatures?
Carbohydrazide is a white, water-soluble solid that is stable under normal temperatures and pressures.[9] However, it decomposes upon melting at around 153°C.[10] Thermal decomposition can become significant at higher temperatures, with studies showing decomposition at temperatures above 100°C (373K).[11] In aqueous solutions, it can hydrolyze at elevated temperatures (e.g., 150°C) to generate hydrazine and carbon dioxide. It is crucial to store carbohydrazide in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.[8]
Q4: Can the hydrazone product revert to the starting materials?
Yes, hydrazone formation is often a reversible reaction, and the resulting C=N bond is susceptible to hydrolysis, especially under acidic conditions.[7][12][13] The hydrolytic stability of hydrazones is significantly lower than that of analogous oximes.[7][13] Careful control of pH during the reaction and workup is essential to prevent the decomposition of the product back to the starting aldehyde or ketone and carbohydrazide.
Troubleshooting Guide: Specific Issues and Solutions
This section provides a detailed breakdown of common experimental problems, their underlying causes, and step-by-step protocols for their resolution.
Issue 1: Poor Control Over Mono- vs. Bis-Substitution
Symptom: Your reaction with an aldehyde or ketone yields an inseparable mixture of the desired monosubstituted carbohydrazone and the disubstituted analog.
Causality: Carbohydrazide possesses two reactive hydrazine groups. The relative reactivity of these groups and the stoichiometry of the reactants are the primary determinants of the product distribution. The formation of a mixture of mono- and bis-adducts is a common challenge, particularly with reactive aldehydes.[14][15][16]
Troubleshooting Protocol:
-
Stoichiometric Control:
-
To favor the monosubstituted product , use a molar excess of carbohydrazide relative to the carbonyl compound (e.g., 2:1 or greater). This increases the statistical probability of a carbonyl compound reacting with an unreacted carbohydrazide molecule.
-
To favor the bis-substituted product , use a molar excess of the carbonyl compound (e.g., 2.5:1 or greater of aldehyde/ketone to carbohydrazide).[2][17]
-
-
Solvent Selection:
-
The choice of solvent can influence the product ratio. For instance, in the reaction of carbohydrazide with salicylaldehyde, methanol was found to favor the mono-substituted product, while ethanol favored the bis-substituted product.[15] It is recommended to perform small-scale solvent screens to determine the optimal medium for your specific substrates.
-
-
Temperature and Reaction Time:
-
Lowering the reaction temperature can sometimes increase the selectivity for the monosubstituted product by slowing down the second condensation step. Monitor the reaction progress closely using an appropriate analytical technique like TLC or HPLC to stop the reaction once the desired product is maximized.[12]
-
Data Summary: Controlling Mono- vs. Bis-Substitution
| Parameter | To Favor Monosubstitution | To Favor Bis-substitution |
| Stoichiometry (Carbohydrazide:Carbonyl) | ≥ 2:1 | ≤ 1:2.5 |
| Solvent (Example: Salicylaldehyde) | Methanol[15] | Ethanol[15] |
| Temperature | Lower temperatures may increase selectivity | Typically reflux temperatures |
| Monitoring | Crucial to stop the reaction at peak mono-adduct concentration | Monitor until consumption of mono-adduct |
Issue 2: Unintended Cyclization with Dicarbonyl Compounds
Symptom: Reaction of carbohydrazide with a 1,2-dicarbonyl compound yields a complex mixture of products, including triazinones or other heterocyclic structures, instead of the expected simple bis-hydrazone.
Causality: The reaction of carbohydrazide with 1,2-dicarbonyl compounds can lead to a variety of products, including mono- or bis-hydrazones, as well as cyclized derivatives like 5-hydroxy-, 5-alkoxy-, or 5-methylene-4,5-dihydro-2H-[10][11][18]triazin-3-ones. The specific outcome is highly dependent on the structure of the dicarbonyl compound and the reaction solvent.[6]
Troubleshooting Protocol:
-
Solvent and pH Control:
-
The polarity and proticity of the solvent can direct the reaction pathway. Non-polar, aprotic solvents may favor the formation of simple hydrazones by disfavoring the ionic intermediates required for cyclization.
-
Strict pH control is critical. Acidic conditions can catalyze both hydrazone formation and subsequent cyclization/hydrolysis, while basic conditions might favor alternative condensation pathways. A neutral or mildly acidic (pH 4-6) environment is often a good starting point for simple hydrazone formation.[19]
-
-
Temperature Management:
-
Cyclization reactions often have a higher activation energy than the initial condensation. Running the reaction at lower temperatures may kinetically favor the formation of the hydrazone intermediate, allowing for its isolation before cyclization occurs.
-
-
Structural Considerations of the Dicarbonyl:
-
The steric and electronic properties of the dicarbonyl compound will influence the propensity for cyclization. Bulky substituents on the dicarbonyl may hinder the conformational changes required for ring closure.
-
Workflow for Dicarbonyl Condensation
Caption: Decision workflow for minimizing cyclization.
Issue 3: Hydrolysis of the Carbohydrazone Product
Symptom: The isolated yield of the carbohydrazone is low, and analysis of the crude product or aqueous workup fractions indicates the presence of the starting aldehyde or ketone.
Causality: The imine-like bond in hydrazones is susceptible to hydrolysis, a reaction that is often catalyzed by acid.[7] The equilibrium can shift back towards the starting materials if the product is exposed to acidic aqueous conditions, especially at elevated temperatures.
Troubleshooting Protocol:
-
pH Control During Workup:
-
Avoid acidic aqueous washes during the workup procedure. If an acid wash is necessary to remove other impurities, perform it quickly at low temperatures and immediately neutralize the organic layer.
-
Use of a mild base (e.g., saturated sodium bicarbonate solution) in the workup can help to quench any acid catalyst and prevent hydrolysis.
-
-
Drying and Storage:
-
Ensure the final product is thoroughly dried, as residual water and trace acid can lead to decomposition over time.
-
Store the purified carbohydrazone in a desiccator to protect it from atmospheric moisture.
-
-
Reaction Monitoring to Avoid Excess Acid:
-
If using an acid catalyst, use only a catalytic amount (e.g., a few drops of acetic acid).[19] Using a large excess of acid will significantly promote product hydrolysis during the reaction and subsequent workup.
-
Issue 4: Presence of Impurities from Carbohydrazide Decomposition
Symptom: The final product is contaminated with unknown, nitrogen-containing impurities, even after purification.
Causality: Heating carbohydrazide, especially above its melting point (~153°C) or for prolonged periods at elevated temperatures in solution, can cause it to decompose.[10] Decomposition can produce hydrazine, ammonia, nitrogen gas, and other reactive species that can lead to the formation of side products.
Troubleshooting Protocol:
-
Maintain Appropriate Reaction Temperatures:
-
Do not exceed the recommended temperature for the condensation reaction. For many carbohydrazone syntheses, refluxing in solvents like ethanol or methanol provides sufficient heat without causing significant decomposition.
-
Refer to literature for the thermal stability of carbohydrazide; significant decomposition occurs above 150°C.
-
-
Limit Reaction Time:
-
Monitor the reaction by TLC or another suitable method and stop heating as soon as the starting materials are consumed.[12] Prolonged heating increases the likelihood of decomposition.
-
-
Use High-Purity Carbohydrazide:
-
Ensure the purity of the starting carbohydrazide. Impurities from its synthesis or degradation during storage can introduce contaminants into your reaction. A typical specification for high-purity carbohydrazide is an active content of 98.0-100.9%.[20]
-
Mechanism: Key Reaction Pathways
Caption: Overview of main and side reaction pathways.
References
- Benchchem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center.
- PubChem. (n.d.). Carbohydrazide.
- OnePetro. (1997). Evaluation Of Thermal Decomposition Rate Of Carbohydrazide And Its Reducing Effect On Carbon Steel Corrosion.
- Google Patents. (n.d.). US3113971A - Method for the hydrolysis of hydrazones.
- Benchchem. (2025). Technical Support Center: Isoniazid Glycoside Synthesis.
- Benchchem. (2025). Technical Support Center: Hydrazone Formation and Purification.
- ResearchGate. (2012). Reaction of carbohydrazide with 1,2-dicarbonyl compounds.
- Wikipedia. (n.d.). Hydrazone.
- National Center for Biotechnology Information. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution.
- National Center for Biotechnology Information. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.
- Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- ChemBlink. (2026). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users.
- Redox. (2024).
- SciSpace. (2013).
- AWS. (n.d.). Synthesis of mono and bis-substituted compounds 1-(2-hydroxybenzylidene)carbonohydrazide and 1,5-bis(2-hydroxybenzaldehyde)carbohydrazone.
- International Research Journal of Pure and Applied Chemistry. (2023). Synthesis of Mono and Bis-Substituted Compounds 1-(2-hydroxybenzylidene) Carbonohydrazide and 1, 5-bis(2-Hydroxybenzaldehyde) Carbohydrazone: Study Spectroscopy and X-ray Diffraction.
- ResearchGate. (n.d.). Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol).
- Benchchem. (2025). Technical Support Center: Troubleshooting the Synthesis of 9-Fluorenone Hydrazone.
- PubMed. (2014).
- ResearchGate. (n.d.). The condensation reaction between carbohydrazide and salicylaldehyde.
- ResearchGate. (2023). Synthesis of Mono and Bis-Substituted Compounds 1-(2-hydroxybenzylidene) Carbonohydrazide and 1, 5-bis(2-Hydroxybenzaldehyde) Carbohydrazone: Study Spectroscopy and X-ray Diffraction.
- Scribd. (2020).
- Google Patents. (n.d.). US4269717A - Boiler additives for oxygen scavenging.
- AAPPTEC. (n.d.).
- National Center for Biotechnology Information. (n.d.). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review.
- Royal Society of Chemistry. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models.
- PubMed. (2013). 2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity.
- IRO Water Treatment. (n.d.). Carbohydrazide,Carbohidrazida.
- Benchchem. (2025). troubleshooting low yield in fluorenone to hydrazone conversion.
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- Asian Journal of Green Chemistry. (2023).
- International Journal of Chemical and Biological Sciences. (n.d.).
- Sciforum. (n.d.). Quantitative Regeneration of Carbonyl Compounds from Oximes and hydrazones by Gaseous Nitrogen Dioxide.
- MDPI. (n.d.). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents.
- National Center for Biotechnology Information. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.
- PubMed. (2018).
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Technical Support Center: Green Chemistry Approaches for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the green synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of sustainable synthetic methodologies. Imidazo[1,2-a]pyridines are a critical scaffold in medicinal chemistry, and the shift towards greener synthetic routes is paramount for environmental stewardship and economic efficiency.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Hurdles
The adoption of green chemistry principles in the synthesis of imidazo[1,2-a]pyridines, such as the use of alternative energy sources (microwaves, ultrasound), environmentally benign solvents (water, PEG), and catalyst-free or reusable catalyst systems, can present unique challenges.[1][2] This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am attempting a green synthesis of an imidazo[1,2-a]pyridine derivative, but I'm observing very low to no yield. What are the likely causes and how can I optimize my reaction?
Answer:
Low or no yield in green synthetic approaches can stem from several factors, often related to the specific methodology being employed. Here’s a systematic approach to troubleshooting:
A. For Microwave-Assisted Syntheses:
-
Insufficient Microwave Energy: Ensure the microwave power and temperature are appropriate for your specific reaction. Reactions conducted under microwave irradiation often require shorter reaction times but precise temperature control is crucial.[3] Inadequate heating can lead to incomplete conversion.
-
Solvent Choice: The choice of solvent is critical in microwave chemistry. The solvent must be able to absorb microwave energy efficiently. Water and polyethylene glycol (PEG) are excellent choices for their green credentials and high dielectric constants.[4] If your reactants have poor solubility, a co-solvent system might be necessary.[5]
-
Reaction Time: While microwave synthesis is typically rapid, optimizing the irradiation time is still necessary.[6][7] Monitor the reaction progress by TLC to determine the optimal endpoint and avoid potential product degradation from over-exposure.
B. For Ultrasound-Assisted Syntheses:
-
Inadequate Sonication: The intensity and frequency of the ultrasound can significantly impact reaction rates. Ensure your ultrasonic bath or probe is functioning correctly and that the reaction vessel is positioned for optimal energy transfer. Ultrasound promotes reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation.[8]
-
Solvent Viscosity and Vapor Pressure: The efficiency of sonication can be solvent-dependent. Solvents with lower viscosity and higher vapor pressure tend to cavitate more effectively. Water and PEG-400 are commonly used and effective green solvents for these reactions.[9][10]
-
Catalyst System: Some ultrasound-assisted syntheses still require a catalyst. For instance, a KI/tert-butyl hydroperoxide system in water has been shown to be effective for the C-H functionalization of ketones in the synthesis of imidazo[1,2-a]pyridines.[8][11] Ensure your catalyst is active and used in the correct concentration.
C. For Catalyst-Free and Solvent-Free Syntheses:
-
Purity of Reactants: In the absence of a solvent or catalyst, the purity of your starting materials is paramount. Impurities can inhibit the reaction or lead to unwanted side products.[12]
-
Reaction Temperature: Precise temperature control is crucial. While some solvent-free reactions proceed at room temperature, others require heating to melt the reactants and facilitate the reaction.[13] Overheating can lead to decomposition.
-
Mixing: In the absence of a solvent, ensuring adequate mixing of the solid reactants is essential for the reaction to proceed. Mechanochemical methods, such as grinding, can be highly effective.[14]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired imidazo[1,2-a]pyridine, but I'm also getting a lot of side products. How can I improve the selectivity?
Answer:
Side product formation is a common issue, and understanding the potential side reactions is key to mitigating them.
-
Common Side Products:
-
Dimerization of Reactants: In some cases, the starting materials, particularly aldehydes or ketones, can undergo self-condensation or other side reactions.
-
Incomplete Cyclization: The intermediate formed after the initial condensation may not fully cyclize, leading to the isolation of acyclic intermediates.
-
Over-reaction or Decomposition: Especially in microwave-assisted synthesis, excessive heating can lead to the degradation of the product or starting materials.[3][7]
-
-
Strategies for Minimizing Side Products:
-
Optimize Reaction Temperature and Time: Carefully control the reaction temperature and time to favor the desired reaction pathway. Use TLC to monitor the formation of both the product and side products to find the optimal conditions.
-
Adjust Stoichiometry: Varying the ratio of the reactants can sometimes suppress side reactions. For example, in a three-component reaction, using a slight excess of one component might drive the reaction to completion and minimize side product formation.
-
Catalyst Selection: If a catalyst is used, its nature and loading can significantly influence selectivity. For instance, in copper-catalyzed reactions, the choice of the copper salt and any ligands can be critical.[15][16]
-
Choice of Green Solvent: The solvent can influence the reaction pathway. In some aqueous micellar systems, the use of surfactants like sodium dodecyl sulfate (SDS) can create a microenvironment that favors the desired reaction.[15][17]
-
Comparative Table of Green Synthesis Conditions
| Green Approach | Typical Solvents | Energy Source | Common Catalysts | Key Advantages |
| Microwave-Assisted | Water, PEG, Ethanol, Solvent-free | Microwaves | Often catalyst-free or uses simple catalysts like I2, CuI | Rapid reaction times, improved yields.[6][18] |
| Ultrasound-Assisted | Water, PEG-400, Ethanol | Ultrasound | Often catalyst-free or uses systems like KI/TBHP | Mild reaction conditions, high efficiency.[8][11] |
| Mechanochemical | Solvent-free | Mechanical grinding | Catalyst-free | Environmentally benign, simple workup.[14] |
| Aqueous Micellar | Water with surfactant (e.g., SDS) | Conventional heating | Cu(II)-ascorbate | Environmentally sustainable, good yields.[15][19] |
Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practicalities of green imidazo[1,2-a]pyridine synthesis.
Q1: What are the main advantages of using green chemistry approaches for imidazo[1,2-a]pyridine synthesis over traditional methods?
A1: Green chemistry approaches offer several significant advantages:
-
Environmental Impact: They reduce or eliminate the use of hazardous solvents and reagents, minimizing pollution.[1][2]
-
Safety: By avoiding toxic materials and harsh reaction conditions, these methods are inherently safer for researchers.
-
Efficiency: Techniques like microwave and ultrasound assistance can dramatically reduce reaction times and increase yields.[5][6][8]
-
Economic Viability: Reduced solvent usage, lower energy consumption, and simpler purification procedures can lead to significant cost savings, especially on an industrial scale.[20]
Q2: How do I choose the most appropriate green synthetic method for my target imidazo[1,2-a]pyridine?
A2: The choice of method depends on several factors:
-
Substrate Scope: Some methods are more versatile than others. For example, multicomponent reactions are excellent for generating a library of diverse compounds.[21][22]
-
Available Equipment: Your access to a microwave reactor or an ultrasonic bath will naturally guide your choice.
-
Desired Scale: For large-scale synthesis, a one-pot, catalyst-free, or reusable catalyst system might be more practical and cost-effective.[20][23]
-
Functional Group Tolerance: Consider the functional groups present in your starting materials. Some methods might not be compatible with sensitive functionalities.
Q3: In catalyst-free syntheses, what is the driving force for the reaction?
A3: In many catalyst-free reactions for imidazo[1,2-a]pyridines, the reaction is driven by the inherent reactivity of the starting materials under specific conditions. For example, the reaction between a 2-aminopyridine and an α-haloketone is a classic condensation reaction that can often proceed with thermal energy alone, especially under solvent-free conditions where the concentration of reactants is high.[13] The formation of the stable aromatic imidazo[1,2-a]pyridine ring system is a strong thermodynamic driving force.
Q4: Can green synthetic methods for imidazo[1,2-a]pyridines be scaled up for industrial production?
A4: Yes, many green synthetic methods are scalable. Microwave-assisted synthesis is now used in industrial processes, and flow chemistry setups can be adapted for continuous production. One-pot reactions are particularly well-suited for large-scale synthesis as they reduce the number of unit operations.[4] However, challenges such as efficient and uniform heating in large microwave reactors and the cost of specialized equipment need to be considered.
Q5: Are there any safety precautions specific to microwave or ultrasound-assisted synthesis?
A5: Yes, specific safety precautions are necessary:
-
Microwave Synthesis: Always use sealed vessels designed for microwave chemistry to prevent explosions due to pressure buildup. Never use metal containers or implements in a microwave reactor. Be aware of the potential for rapid heating and thermal runaways.
-
Ultrasound Synthesis: Prolonged exposure to high-intensity ultrasound can cause hearing damage, so appropriate ear protection should be worn. Ensure that the ultrasonic bath does not run dry, as this can damage the equipment.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from a method utilizing a KI/tert-butyl hydroperoxide catalytic system in water.[8][11]
Materials:
-
2-Aminopyridine
-
Acetophenone
-
Potassium iodide (KI)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Deionized water
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
Procedure:
-
In a 10 mL round-bottom flask, add 2-aminopyridine (1 mmol), acetophenone (1.2 mmol), and potassium iodide (0.5 mmol).
-
Add 3 mL of deionized water to the flask.
-
Place the flask in an ultrasonic bath.
-
Add tert-butyl hydroperoxide (1 mmol) to the reaction mixture.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz and a power of 300 W for the optimized time (typically 4-10 minutes), monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines in Water
This protocol is a general representation based on literature procedures for microwave-assisted synthesis in a green solvent.[5][6]
Materials:
-
Substituted 2-aminopyridine (1 mmol)
-
α-Bromoketone (1 mmol)
-
Water/Isopropanol (IPA) mixture (e.g., 1:1 v/v, 2 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 2-aminopyridine (1 mmol) and the α-bromoketone (1 mmol).
-
Add the water/IPA solvent mixture (2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a pre-determined temperature (e.g., 100-120 °C) for the optimized time (typically 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Add saturated sodium bicarbonate solution to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Logical Relationship Diagram
Caption: Logical relationships in green imidazo[1,2-a]pyridine synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Calderón-Rangel, D., Corona-Díaz, A., & Gámez-Montaño, R. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ECSOC.
- Bhutia, S. K., et al. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
- Bhimani, B., et al. (n.d.).
- Wu, W., et al. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC.
- Rodríguez, J. C., et al. (2020, February 18). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives.
- Kumar, A., et al. (2022, May 18).
- Kumar, R., et al. (2018, January 26). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Singh, P., et al. (2025, August 6). Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization.
- Bhatt, K., et al. (2022, November 1). An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Bentham Science Publishers.
- Sharma, R., et al. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing.
- Nanomaterials Chemistry. (2024, June 29).
- Calderón-Rangel, D., et al. (2024, November 14). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- Bhutia, S. K., et al. (n.d.). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PMC - PubMed Central.
- Singh, P., et al. (2026, January 24). Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. PubMed.
- Ivanova, Y. I., et al. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Vieira, B. M., et al. (n.d.). Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines an d sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives.
- Hamdi, A., et al. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Calderón-Rangel, D., et al. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)
- ResearchGate. (n.d.). One-pot synthesis of imidazo[1,2-a]pyridine.
- MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- Zhang, Y., et al. (n.d.).
- Calderón-Rangel, D., et al. (2025, November 11).
- Dharmana, T., et al. (n.d.). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica.
- SciELO. (n.d.). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines.
- Dhas, A., et al. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- de Oliveira, G. V., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Neto, J. S. S., et al. (2024, September 5). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY.
- Benchchem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- Ivanova, Y. I., et al. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
- Sharma, R., et al. (n.d.).
- Hamdi, A., et al. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- E3S Web of Conferences. (n.d.).
- PMC. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies.
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Validation & Comparative
A Comparative Guide to MIC Determination of Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives Against Escherichia coli
Prepared by a Senior Application Scientist
This guide provides a comprehensive framework for determining the Minimum Inhibitory Concentration (MIC) of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives against the Gram-negative bacterium Escherichia coli. It is designed for researchers, scientists, and drug development professionals engaged in the evaluation of new antimicrobial agents.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4] Given the escalating threat of antimicrobial resistance, the rigorous and standardized evaluation of new chemical entities derived from this core is paramount. This document synthesizes industry-standard protocols with expert insights to ensure the generation of reliable, reproducible, and comparable data.
The Principle of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5] It is the gold-standard metric for quantifying the potency of a potential antibiotic and serves as a critical parameter in the preclinical drug development pipeline. Accurate MIC determination is essential for structure-activity relationship (SAR) studies, for comparing the activity of novel compounds against established antibiotics, and for providing foundational data for further pharmacological and toxicological assessments.
Foundational Methodologies: CLSI and EUCAST Standards
The two leading authorities providing standardized guidelines for antimicrobial susceptibility testing (AST) are the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe.[6][7] For rapidly growing aerobic bacteria like E. coli, their recommended broth microdilution methods are largely harmonized and aligned with ISO standard 20776-1.[6][7] Adherence to these standards is not merely procedural; it is a prerequisite for ensuring inter-laboratory reproducibility and the global relevance of the generated data.
This guide details the broth microdilution method, favored for its efficiency in reagent use and its suitability for higher-throughput screening of multiple compounds.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a self-validating system, incorporating essential quality control steps to ensure the accuracy and reliability of the results.
Phase 1: Preparation of Reagents and Materials
-
Test Compound: this compound derivative. A stock solution (e.g., 1280 µg/mL) is prepared in a suitable solvent, typically Dimethyl Sulfoxide (DMSO). The choice of solvent is critical; DMSO is preferred for its ability to dissolve a wide range of organic compounds and its minimal toxicity to bacteria at the final concentrations used in the assay (typically ≤1% v/v).
-
Bacterial Strains:
-
Test Strain: The specific E. coli strain of interest (e.g., a clinical isolate or a standard laboratory strain).
-
Quality Control (QC) Strain: E. coli ATCC® 25922. This strain is mandated by both CLSI and EUCAST as its susceptibility to standard antibiotics is well-characterized, serving as a benchmark for assay performance.[8][9]
-
-
Culture Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[9] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized as it significantly influences the activity of certain classes of antibiotics against Gram-negative bacteria. Using CAMHB ensures that results are consistent and comparable across different studies.
-
Control Antibiotic: Ciprofloxacin or Norfloxacin. A standard antibiotic with known activity against the QC strain is included in every assay to validate the experimental conditions.[10]
-
Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator, spectrophotometer or McFarland densitometer.
Phase 2: Standardization of Bacterial Inoculum
The final bacterial density in the assay is a critical variable that must be precisely controlled.
-
Primary Culture: From a stock culture, streak the E. coli strain onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C to obtain isolated colonies.
-
Colony Suspension: Select 3-5 well-isolated colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Turbidity Adjustment: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This step ensures a consistent starting bacterial concentration for every experiment.
-
Working Suspension: Within 15 minutes of adjustment, dilute the 0.5 McFarland suspension 1:150 in CAMHB. This working suspension will contain approximately 1 x 10⁶ CFU/mL. This dilution brings the bacterial concentration into the correct range for the final inoculation.
Phase 3: Assay Plate Preparation
Aseptically prepare the 96-well plate as follows (see workflow diagram below):
-
Dispense Medium: Add 50 µL of CAMHB to all wells from columns 2 through 12.
-
Compound Dilution: Add 100 µL of the prepared stock solution of the test compound (e.g., at 256 µg/mL, representing 2x the highest desired final concentration) to column 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10. This creates a concentration gradient of the test compound.
-
Controls:
-
Column 11 (Growth Control): Add 50 µL of CAMHB. This well will contain no antimicrobial agent and must show bacterial growth.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated and must remain clear, confirming the sterility of the medium.
-
-
Inoculation: Add 50 µL of the working bacterial suspension (~1 x 10⁶ CFU/mL) to all wells from columns 1 through 11. This results in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL, as recommended by CLSI and EUCAST.[7] The final drug concentrations will now range from 128 µg/mL down to 0.25 µg/mL.
Phase 4: Incubation
Seal the plates (e.g., with an adhesive film or lid) to prevent evaporation and incubate at 35 ± 2°C in ambient air for 16-20 hours. The incubation time is critical; shorter periods may not allow for sufficient growth, while longer periods risk overgrowth or degradation of the compound.
Phase 5: Reading and Interpretation of Results
-
Validate Controls: Before reading the test wells, check the controls. The sterility control (Column 12) must be clear, and the growth control (Column 11) must show distinct turbidity (a "button" of bacterial cells at the bottom of the U-shaped well). The MIC of the control antibiotic against the QC strain must fall within its acceptable range (e.g., for E. coli ATCC® 25922, the Ciprofloxacin MIC range is 0.004-0.016 µg/mL). If these conditions are not met, the assay is invalid and must be repeated.
-
Determine MIC: The MIC is recorded as the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacteria. This is observed as the first well in the dilution series that appears clear.
Visualization of the Experimental Workflow
Caption: Workflow for Broth Microdilution MIC Determination.
Data Presentation and Comparative Analysis
MIC data should be presented in a clear, tabular format. While specific MIC values for the parent this compound are not widely published, its derivatives have shown activity.[10][11][12] The table below illustrates how to present hypothetical results for a derivative against E. coli, comparing it with a standard antibiotic.
| Compound | Test Organism | MIC (µg/mL) | Comparator MIC (µg/mL) - Ciprofloxacin |
| Imidazo[1,2-a]pyridine Derivative (Hypothetical) | E. coli (ATCC 25922) | 16 | 0.008 |
| Imidazo[1,2-a]pyridine Derivative (Hypothetical) | E. coli (Clinical Isolate) | 32 | 0.5 |
Note: Values are illustrative. Published studies on related hydrazone derivatives have shown zones of inhibition against E. coli between 8-11 mm, with some highly active analogs achieving zones of 30-33 mm, suggesting that MIC values can vary widely based on the specific chemical modifications to the core structure.[10][11]
Conclusion
The imidazo[1,2-a]pyridine framework remains a fertile ground for the discovery of novel antibacterial agents.[1] The successful evaluation of new derivatives, such as those based on the this compound core, is critically dependent on the application of robust, standardized methodologies for MIC determination. By adhering to the principles and protocols outlined in this guide, which are grounded in CLSI and EUCAST standards, researchers can generate high-quality, reliable data. This ensures that the antimicrobial potential of these promising compounds is assessed accurately, facilitating meaningful comparisons and informing the rational design of next-generation antibiotics to combat multidrug-resistant E. coli.
References
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Adingra, K. F., et al. (2022). Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo[1,2-a]pyridine support against Escherichia Coli. Organic Chemistry: An Indian Journal, 16(9):210.
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Kumar, G. S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9(55).
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC Determination.
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TOSUN, F. (n.d.). EUCAST MIC Determination Testing. Testing Laboratory.
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Clinical & Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
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Adingra, K. F., et al. (2022). Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo [1,2-a] pyridine support against Escherichia Coli. TSI Journals.
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Al-Tel, T. H. (2025). Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives. ResearchGate.
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6.
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182.
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Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1507-1512.
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Sharma, N., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(23), 8201.
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EUCAST. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate.
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CLSI. (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
-
Sreenivasa, M., et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1839-1845.
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Abignente, E., et al. (1989). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 37(6), 1644-1646.
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Sharma, N., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI.
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Kumar, A., et al. (2019). Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate.
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
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de Souza, T. B., et al. (2020). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 13(10), 293.
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El-Sayed, N. N. E., et al. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. ResearchGate.
-
Patel, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Recent Patents on Anti-Infective Drug Discovery, 24(8).
-
Zgonnik, A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 786-795.
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Nagaraj, A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research.
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Comparative Guide: In Vivo Efficacy of Imidazo[1,2-a]pyridine Therapeutics
Executive Summary: The "Privileged" Scaffold
The imidazo[1,2-a]pyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, often termed a "privileged structure" due to its ability to bind diverse biological targets with high affinity. Unlike traditional quinoline or benzodiazepine scaffolds, the imidazo[1,2-a]pyridine core offers a unique balance of lipophilicity and metabolic stability, allowing for favorable pharmacokinetic (PK) profiles in in vivo models.
This guide provides a technical comparison of two leading candidates derived from this scaffold: Telacebec (Q203) for infectious disease (Tuberculosis) and HS-173 for oncology (Hepatocellular Carcinoma). We analyze their performance against current Standards of Care (SoC) and detail the specific in vivo protocols required to validate their efficacy.
Part 1: Infectious Disease – Telacebec (Q203) vs. Bedaquiline
Therapeutic Area: Tuberculosis (TB) Target: Cytochrome bc1:aa3 oxidase (QcrB)
Telacebec (Q203) represents a first-in-class imidazo[1,2-a]pyridine agent that disrupts the Electron Transport Chain (ETC) of Mycobacterium tuberculosis (M.tb). Unlike Bedaquiline (the current SoC which targets ATP synthase), Q203 targets the terminal oxidase QcrB.
Comparative Efficacy Data (Murine Infection Model)
The following data summarizes efficacy in BALB/c mice infected with the H37Rv strain.
| Metric | Telacebec (Q203) | Bedaquiline (SoC) | Isoniazid (Control) |
| Target Mechanism | QcrB Inhibition (ETC) | ATP Synthase Inhibition | Cell Wall Synthesis |
| Dose (Oral) | 10 mg/kg | 25 mg/kg | 25 mg/kg |
| Bactericidal Activity | Bacteriostatic (Monotherapy) | Bactericidal | Bactericidal |
| CFU Reduction (4 Wks) | ~1.5 - 2.0 log₁₀ reduction | ~3.0 log₁₀ reduction | ~2.5 log₁₀ reduction |
| Clearance in Combo | Sterilizing (with Clofazimine) | Sterilizing (Standard Regimen) | N/A |
| Resistance Profile | Active against MDR/XDR strains | Susceptible to atpE mutants | High resistance rates |
Key Insight: While Q203 monotherapy is bacteriostatic due to the compensatory cytochrome bd oxidase pathway, it exhibits sterilizing synergy when combined with drugs that prevent this compensation (e.g., Clofazimine). It retains full potency against Bedaquiline-resistant isolates.
Mechanism of Action Diagram
Caption: Q203 inhibits QcrB, blocking the primary energy pathway. Efficacy relies on preventing the compensatory shift to Cytochrome bd.
Part 2: Oncology – HS-173 vs. Sorafenib
Therapeutic Area: Hepatocellular Carcinoma (HCC) Target: PI3Kα (Phosphoinositide 3-kinase)
HS-173 is a novel imidazo[1,2-a]pyridine derivative designed to overcome resistance to Sorafenib (the standard multi-kinase inhibitor). Sorafenib resistance often arises via compensatory activation of the PI3K/Akt/mTOR pathway.
Comparative Efficacy Data (Hep3B Xenograft Model)
Data derived from subcutaneous xenograft studies in nude mice.
| Metric | HS-173 (Candidate) | Sorafenib (SoC) | Combination (HS-173 + Sorafenib) |
| Dosing Regimen | 10-30 mg/kg (Oral, daily) | 30 mg/kg (Oral, daily) | 10 mg/kg + 30 mg/kg |
| Tumor Growth Inhibition (TGI) | ~40-50% | ~45-55% | >75% (Synergistic) |
| Apoptosis Marker (Cleaved Caspase-3) | Moderate Increase | Moderate Increase | Significant Increase (p<0.01) |
| Angiogenesis (VEGF expression) | Reduced | Reduced | Strongly Suppressed |
| Toxicity (Body Weight) | No significant loss | Mild weight loss observed | No significant additive toxicity |
Key Insight: HS-173 is not merely an alternative but a potentiator . It blocks the PI3K escape pathway that tumors use to survive Sorafenib treatment, restoring sensitivity and inducing regression in resistant models.
Signaling Pathway Diagram
Caption: HS-173 blocks downstream PI3K signaling, preventing the escape mechanism often triggered when Sorafenib inhibits upstream RTKs.
Part 3: Experimental Protocols (Methodology)
Protocol A: Murine Tuberculosis Infection Model (Q203 Evaluation)
This protocol validates respiratory efficacy and tissue sterilization.
-
Infection (Day 0):
-
Use specific pathogen-free (SPF) BALB/c mice (6–8 weeks old).
-
Infect via low-dose aerosol exposure using a Glas-Col inhalation exposure system to implant ~50–100 CFU/lung of M. tuberculosis H37Rv.
-
-
Incubation:
-
Allow infection to establish for 2–3 weeks (acute phase) or 4–6 weeks (chronic phase) before treatment initiation.
-
-
Randomization & Dosing:
-
Group mice (n=5–8/group).
-
Vehicle: 20% TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) or 0.5% CMC (Carboxymethyl cellulose) to solubilize the imidazo[1,2-a]pyridine.
-
Administer Q203 (1–10 mg/kg) via oral gavage daily for 4 weeks.
-
-
Harvest & Enumeration:
-
Euthanize mice; aseptically remove lungs and spleen.
-
Homogenize tissues in PBS.
-
Plate serial dilutions on 7H11 agar supplemented with OADC.
-
Incubate plates for 3–4 weeks at 37°C before counting CFUs.
-
Protocol B: Hep3B Xenograft Oncology Model (HS-173 Evaluation)
This protocol measures tumor regression and synergistic potential.
-
Cell Preparation:
-
Culture Hep3B (human HCC) cells in DMEM + 10% FBS.
-
Harvest cells at 80% confluence. Resuspend in 1:1 PBS/Matrigel mixture (Matrigel is critical for consistent HCC tumor formation).
-
-
Inoculation:
-
Inject
cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.
-
-
Staging:
-
Monitor tumor growth daily. Initiate treatment when tumors reach an average volume of 100–150 mm³ (approx. 2 weeks post-injection).
-
-
Treatment Regimen:
-
Group 1: Vehicle Control (PEG400/Tween80).
-
Group 2: Sorafenib (30 mg/kg, p.o.).
-
Group 3: HS-173 (10 mg/kg, p.o.).
-
Group 4: Combination.
-
Duration: 21 days, daily dosing.
-
-
Data Collection:
-
Measure tumor volume every 3 days using calipers:
. -
Weigh mice every 3 days to monitor toxicity (stop if weight loss >20%).
-
Terminal Analysis: Harvest tumors for Western Blot (p-Akt, p-mTOR) and IHC (Ki-67, CD31).
-
References
-
Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine. Link
-
Lee, H., et al. (2013). Synergistic anticancer activity of HS-173, a novel PI3K inhibitor in combination with Sorafenib against pancreatic cancer cells.[1] Cancer Letters. Link
-
Park, J.H., et al. (2016). HS-173, a novel PI3K inhibitor, enhances the radiosensitivity of breast cancer cells.[2] Oncology Letters. Link
-
Go, A., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.[2][3][4][5][6][7][8] Current Topics in Medicinal Chemistry. Link
-
Kang, S., et al. (2014). Anti-tumor activity of a novel imidazo[1,2-a]pyridine derivative in c-Met-amplified gastric cancer. Experimental & Molecular Medicine. Link
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A Senior Application Scientist's Guide to the Reproducible Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, including the widely prescribed anxiolytic, Zolpidem.[1][2][3] Its unique electronic and structural properties make it a highly desirable target for synthetic chemists.[4] However, as with many heterocyclic systems, the path from published procedure to reliable, reproducible synthesis can be fraught with challenges.[5][6]
This guide provides an in-depth comparison of common synthetic strategies for imidazo[1,2-a]pyridines, moving beyond simple protocols to dissect the critical parameters that govern success and failure. We will explore the causality behind experimental choices, offering field-proven insights to ensure your synthesis is not only successful but robustly reproducible.
The Landscape of Imidazo[1,2-a]pyridine Synthesis
A multitude of synthetic routes to this scaffold exist, ranging from classical condensation reactions to modern transition-metal-catalyzed methods.[7][8] This guide will focus on two representative and widely employed methodologies: the traditional Tschitschibabin Reaction and the versatile, modern Copper-Catalyzed A³ Multicomponent Reaction. By comparing a classic thermal condensation with a contemporary catalytic approach, we can highlight distinct challenges and reproducibility checkpoints.
Method 1: The Tschitschibabin Imidazo[1,2-a]pyridine Synthesis
First reported in 1925, the Tschitschibabin (or Chichibabin) reaction is a foundational method involving the condensation of a 2-aminopyridine with an α-haloketone.[9] While historically significant, its perceived simplicity can be deceptive, often leading to reproducibility issues for the uninitiated.
Mechanism and Reproducibility Insights
The reaction proceeds via a two-step sequence:
-
SN2 Alkylation: The pyridine nitrogen of the 2-aminopyridine acts as a nucleophile, displacing the halide from the α-haloketone to form an intermediate N-phenacyl-2-aminopyridinium salt.
-
Intramolecular Cyclization/Dehydration: The exocyclic amino group then attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
Factors such as the purity of the starting materials and precise temperature control are paramount for achieving consistent results.[9]
Caption: High-level workflow for the Tschitschibabin synthesis.
Field-Validated Experimental Protocol
Synthesis of 2-phenylimidazo[1,2-a]pyridine:
-
Reagent Preparation & Quality Control (The Trustworthiness Pillar):
-
2-Aminopyridine: Must be of high purity (>99%). Lower purity grades often contain picolines or other pyridine isomers that can interfere with the reaction. For a self-validating check, run a melting point test (104-107 °C). Discolored (yellow/brown) aminopyridine should be recrystallized from toluene.
-
2-Bromoacetophenone (α-Bromoacetophenone): This reagent is a lachrymator and should be handled in a fume hood. It is prone to decomposition over time, releasing HBr. Before use, check for a sharp melting point (49-51 °C). If the material appears discolored or oily, it should be recrystallized from isopropanol.
-
Solvent: Anhydrous ethanol is recommended. While the reaction can tolerate some water, using a dry solvent ensures a cleaner reaction profile by minimizing hydrolysis of the α-haloketone.
-
-
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (5.0 g, 53.1 mmol).
-
Add anhydrous ethanol (40 mL) and stir until the solid dissolves completely.
-
Add 2-bromoacetophenone (10.57 g, 53.1 mmol) portion-wise over 5 minutes. Scientist's Insight: Adding the ketone too quickly can lead to an initial exotherm and the formation of side products. A controlled addition is key for reproducibility.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours.
-
Self-Validation Checkpoint: Monitor the reaction by TLC (Thin Layer Chromatography) using a 30% Ethyl Acetate/Hexane eluent. The reaction is complete when the 2-aminopyridine spot (visualized with UV light or iodine) has been consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
The product will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 15 mL).
-
Dry the solid under vacuum to yield 2-phenylimidazo[1,2-a]pyridine as an off-white to pale yellow solid. Typical reproducible yield: 85-92%.
-
Method 2: Copper-Catalyzed A³ Multicomponent Reaction (A³-MCR)
A significant advancement in imidazo[1,2-a]pyridine synthesis is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[10][11] This copper-catalyzed, one-pot, three-component method offers high atom economy and allows for rapid diversification of the final product.[12][13]
Mechanism and Reproducibility Insights
The generally accepted mechanism involves several key steps:
-
Copper Acetylide Formation: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide intermediate.
-
Propargylamine Formation: The aldehyde and 2-aminopyridine condense to form an imine. The copper acetylide then adds to the imine to generate a propargylamine intermediate.
-
Intramolecular Hydroamination/Cyclization: The pyridine nitrogen attacks the alkyne in a 5-exo-dig cyclization, facilitated by the copper catalyst, to form the final heterocyclic product.
Reproducibility hinges on the quality of the copper catalyst, the exclusion of oxygen (which can oxidize the active Cu(I) species), and the purity of the aldehyde.[12]
Caption: Simplified catalytic cycle for the A³ coupling reaction.
Field-Validated Experimental Protocol
Synthesis of 2-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine:
-
Reagent Preparation & Quality Control (The Trustworthiness Pillar):
-
Copper(I) Iodide (CuI): This is the most critical component. CuI should be a white to off-white powder. If it is green or brown, it indicates oxidation to Cu(II), which is inactive for this reaction. Purchase high-purity CuI and store it under an inert atmosphere (e.g., in a glovebox or desiccator).
-
Aldehyde: Benzaldehyde should be freshly distilled or from a recently opened bottle, as it can oxidize to benzoic acid on storage, which will inhibit the reaction.
-
Solvent: Toluene should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling argon or nitrogen through the solvent for 20-30 minutes.
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuI (9.5 mg, 0.05 mmol, 5 mol%).
-
Add 2-aminopyridine (94 mg, 1.0 mmol), benzaldehyde (102 µL, 1.0 mmol), and degassed toluene (3 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add phenylacetylene (121 µL, 1.1 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 120 °C for 12 hours.[11]
-
Self-Validation Checkpoint: After cooling, dilute a small aliquot of the reaction mixture with dichloromethane and spot on a TLC plate (20% Ethyl Acetate/Hexane). A new, highly fluorescent spot (under UV light) should be the dominant product.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a short plug of silica gel to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to afford the desired product. Typical reproducible yield: 75-85%.
-
Comparative Analysis and Reproducibility Scorecard
To provide an objective comparison, the two methods are evaluated based on key performance and reproducibility metrics.
| Metric | Tschitschibabin Synthesis | A³ Multicomponent Reaction | Senior Scientist's Insight |
| Typical Yield | 85-92% | 75-85% | The Tschitschibabin often provides higher yields for simple, unsubstituted products, but is less versatile. |
| Substrate Scope | Limited to 2-aminopyridines and α-haloketones. | Broad; accommodates various aldehydes, terminal alkynes, and aminopyridines. | A³-MCR is far superior for library synthesis and creating diverse analogs.[14] |
| Reaction Time | 4-6 hours | 12-24 hours | While longer, the A³-MCR is a one-pot reaction, saving time on intermediate isolation. |
| Temperature | ~80 °C (Reflux) | 100-120 °C | The A³-MCR requires higher temperatures, necessitating careful solvent choice and equipment. |
| Reproducibility Score | 4/5 | 3/5 | The Tschitschibabin is highly reproducible if starting materials are pure. The A³-MCR has more variables (catalyst activity, inert atmosphere) that can impact reproducibility. |
| Ease of Purification | Often simple crystallization. | Requires column chromatography. | The Tschitschibabin's simplicity extends to purification, a major advantage for scale-up. |
| Cost & Safety | Uses inexpensive reagents. α-haloketones are lachrymators. | Requires a metal catalyst and inert atmosphere setup. | The operational cost of the A³-MCR is higher due to the catalyst and specialized equipment. |
Conclusion: Choosing the Right Tool for the Job
The choice between a classical and modern synthetic method is not merely about novelty; it is a strategic decision based on the specific goals of the research.
-
The Tschitschibabin reaction remains a highly reliable and reproducible method for accessing specific, often simpler, imidazo[1,2-a]pyridine targets. Its operational simplicity and the ease of product purification make it an excellent choice for large-scale synthesis where the required building blocks are readily available.
-
The Copper-Catalyzed A³ Multicomponent Reaction excels in the context of drug discovery and library synthesis.[15][16] Its power lies in the ability to rapidly generate a wide array of structurally diverse molecules from simple starting materials in a single step. While it demands more rigorous control over experimental conditions to ensure reproducibility, the payoff is immense chemical space exploration.
Ultimately, achieving reproducibility in the synthesis of imidazo[1,2-a]pyridines, as in all chemical research, relies on a deep understanding of the reaction mechanism, meticulous attention to reagent quality, and the implementation of self-validating checkpoints throughout the protocol.
References
- Vertex AI Search. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020, February 25). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
SciELO. (n.d.). Imidazo[1,2-a]pyridine A³-Coupling Catalyzed by a Cu/SiO₂ Material. Retrieved from [Link]
-
MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of imidazo[1,2-a]pyridine. Retrieved from [Link]
-
Lemon Juice. (n.d.). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach | Request PDF. Retrieved from [Link]
-
ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Retrieved from [Link]
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ResearchGate. (2025, August 6). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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PubMed Central (PMC). (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
-
ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
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Cambridge University Press. (n.d.). Chichibabin Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazopyridine derivatives from the Chichibabin reaction. Retrieved from [Link]
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PubMed Central (PMC). (2024, January 8). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Retrieved from [Link]
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Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?. Retrieved from [Link]
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Chemistry World. (2017, March 20). Taking on chemistry's reproducibility problem. Retrieved from [Link]
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ChemRxiv. (n.d.). Transfer Learning for Heterocycle Retrosynthesis. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling Imidazo[1,2-a]pyridine-2-carbohydrazide
Introduction: The Dual Nature of the Scaffold
As researchers, we value Imidazo[1,2-a]pyridine-2-carbohydrazide for its utility as a "privileged scaffold"—a core structure capable of binding to multiple high-affinity targets, particularly in anti-infective and CNS drug discovery [1, 5]. However, the very chemical reactivity that makes it a potent building block (specifically the nucleophilic hydrazine moiety fused to a bioactive heterocycle) necessitates a rigorous safety protocol.
The Safety Gap: Unlike common reagents (e.g., Ethanol, NaCl), specific toxicological data for this exact intermediate is often sparse in public databases. Therefore, we must apply Control Banding , a risk assessment strategy that extrapolates hazards from its structural components:
-
The Imidazo[1,2-a]pyridine Core: Biologically active, often modulating GABA receptors or acting as a kinase inhibitor [5]. Risk: Systemic toxicity.[1]
-
The Carbohydrazide Tail: A reactive nucleophile known for skin sensitization and potential mutagenicity [6]. Risk: Contact dermatitis and long-term sensitization.
This guide provides a self-validating safety system designed to protect you from these specific, predicted hazards.
Hazard Assessment & Logic (The "Why")
Before selecting PPE, we must define the enemy. The following logic map illustrates how the molecular structure dictates the safety controls.
Figure 1: Structural Hazard Analysis. The specific functional groups drive the PPE selection logic.
PPE Matrix: The Defense System
Do not treat this compound as a generic organic solid. The hydrazide group increases permeation risks in solution and sensitization risks as a solid.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Solid) | Nitrile Gloves (Min 5 mil) | Standard nitrile provides adequate short-term protection against the solid powder. |
| Hand Protection (Solution) | Double Gloving (Nitrile) | Hydrazides in organic solvents (e.g., DMSO, DMF) have higher permeation rates. The outer glove acts as a sacrificial barrier; the inner glove prevents skin contact during doffing [13, 14]. |
| Respiratory | N95 (Minimum) / Fume Hood (Optimal) | This compound is often "fluffy" due to hydrogen bonding, creating fine aerosols during weighing. Inhalation is the fastest route to systemic exposure [2]. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient if dust generation is likely. Hydrazides are severe eye irritants (Category 2A/1) [2, 7]. |
| Body Defense | Lab Coat (Buttoned, Tyvek sleeves) | Wrist gaps are the most common exposure point. Tyvek sleeve covers bridge the gap between glove and coat. |
Operational Protocols: Self-Validating Systems
A "self-validating system" means the workflow itself prevents error. Follow these steps for handling the solid compound.
Protocol A: The "Static-Free" Weighing Method
Context: Hydrazide derivatives are prone to static charge, causing the powder to "jump" or cling to spatulas, leading to invisible contamination of the balance area.
-
Preparation:
-
Place a static dissipative mat or use an ionizing gun inside the fume hood before opening the vial.
-
Don double nitrile gloves . Ensure the inner cuff is under the lab coat, and the outer cuff is over the lab coat sleeve (or Tyvek sleeve).
-
-
The Transfer:
-
Open the vial only inside the hood.
-
Use a disposable antistatic weighing boat.
-
Critical Step: Do not tap the spatula on the side of the weighing boat to dislodge powder. This creates aerosols. Instead, rotate the spatula gently to release the solid.
-
-
Decontamination (The Validation Step):
-
After weighing, wipe the exterior of the stock vial with a Kimwipe dampened in Ethanol/Methanol before removing it from the hood.
-
Check: If the wipe turns yellow/discolored (oxidative degradation of the hydrazide), you have successfully removed invisible residue.
-
Protocol B: Reaction Setup & Quenching
Context: this compound reacts violently with strong oxidizers.
-
Solvent Choice: Dissolve in DMSO or DMF carefully. Heat generation may occur.
-
Incompatibility Check: NEVER mix directly with bleach (Sodium Hypochlorite) for cleaning.
-
Mechanism:[2] Hypochlorite oxidizes hydrazides to diazonium species or chloramines, which are toxic and potentially explosive [7].
-
-
Spill Management:
-
Solid Spill: Do not sweep. Cover with wet paper towels (water) to suppress dust, then wipe up.
-
Solution Spill: Absorb with vermiculite.[3] Dispose of as hazardous chemical waste.
-
Workflow Visualization
The following diagram outlines the safe handling loop, emphasizing the "Check Points" where you validate safety.
Figure 2: Operational Workflow. The "Visual Inspection" step is the critical self-validation point.
Emergency Response & Disposal
-
Eye Contact: Flush immediately for 15 minutes.[3][4][5][6] Hydrazides can cause corneal opacity; speed is critical to prevent permanent damage [2].
-
Skin Contact: Wash with soap and water.[2][5][6] Do not use alcohol immediately on skin, as it may enhance transdermal absorption of the hydrazide.
-
Disposal:
-
Label waste clearly: "Contains Hydrazide Derivative – Potential Sensitizer."
-
Segregation: Keep separate from oxidizing waste streams (e.g., Nitric acid waste, Peroxides) to prevent exothermic decomposition [10].
-
References
-
National Institutes of Health (NIH). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines. PubMed Central. Link
-
Apollo Scientific. 6-(Trifluoromethyl)this compound SDS. SDS Manager.[7] Link
-
Fisher Scientific. Imidazo[1,2-a]pyridine-2-carbaldehyde Safety Data Sheet.Link
-
American Chemical Society (ACS). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives. J. Agric. Food Chem. Link
-
ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.Link
-
Santa Cruz Biotechnology. Hydrazine Safety Data & Handling.Link
-
Fisher Scientific. Hydrazine Monohydrate SDS (Reactive Group Proxy).Link
-
USA Scientific. Chemical Resistance of Latex and Nitrile Gloves.[8]Link
-
Nexchem. Hydrazine Hydrate 7.5% Safety Data Sheet.Link
-
Vecom Marine. Hydrazide Safety Data Sheet (General).Link
-
MDPI. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence.Link
-
Dep. State PA. Material Safety Data Sheet - Hydrazine Hydrate.Link
-
S&G Gloves. Nitrile Glove Chemical Resistance Guide.Link
-
Yale University. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.Link
-
University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference.Link
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- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. fishersci.com [fishersci.com]
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- 7. 6-(TRIFLUOROMETHYL)this compound SDS - Download & Subscribe for Updates [sdsmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
